molecular formula C19H20N4O2 B3000578 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396680-28-6

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3000578
M. Wt: 336.395
InChI Key: XRVYPBCYJLTJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-phenylethylamine with propargyl alcohol to form 1-(2-propyn-1-yloxy)phenylethylamine. This intermediate is then reacted with azide ion to form 1-(2-azidoethoxy)phenylethylamine. The final compound is obtained by reacting this intermediate with 4-isocyanato-1,2,3-triazole in the presence of a catalyst.

Starting Materials
1-phenylethylamine, propargyl alcohol, sodium azide, 4-isocyanato-1,2,3-triazole, catalyst

Reaction
1. Reaction of 1-phenylethylamine with propargyl alcohol in the presence of a catalyst to form 1-(2-propyn-1-yloxy)phenylethylamine., 2. Reaction of 1-(2-propyn-1-yloxy)phenylethylamine with sodium azide to form 1-(2-azidoethoxy)phenylethylamine., 3. Reaction of 1-(2-azidoethoxy)phenylethylamine with 4-isocyanato-1,2,3-triazole in the presence of a catalyst to form 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide.

Mechanism Of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been found to possess anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Additionally, it may be worthwhile to investigate the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies may be needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVYPBCYJLTJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.